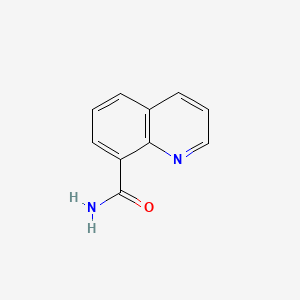

8-Quinolinecarboxamide

Vue d'ensemble

Description

8-Quinolinecarboxamide (8-QCA) is a small molecule that has been studied extensively in the scientific community due to its unique properties and potential applications. 8-QCA is an aromatic heterocyclic compound, containing both a quinoline ring and a carboxamide group. It is a white to off-white crystalline solid with a molecular weight of approximately 140 g/mol. 8-QCA has a wide range of applications in scientific research, including its use as an organic fluorescent dye and as a biochemical tool for probing protein-protein interactions.

Applications De Recherche Scientifique

Immunomodulation and Treatment of Autoimmune Disorders

8-Quinolinecarboxamide derivatives have been explored for their potential in treating autoimmune disorders. For instance, laquinimod, a compound related to this compound, demonstrated significant inhibitory effects on disease development in an experimental autoimmune encephalomyelitis model, showing promise for clinical use in autoimmune diseases (Jönsson et al., 2004).

Development of Helical Structures in Oligoamides

Research into the structural characteristics of oligoamides of 8-amino-2-carboxy-quinoline revealed a very stable helical conformation. These findings suggest potential applications in designing novel molecular structures for various scientific purposes (Jiang, Leger, & Huc, 2003).

Inhibition of Enzymes for Therapeutic Applications

Quinoline-8-carboxamides have been designed as inhibitors of the enzyme poly(ADP-ribose)polymerase-1 (PARP-1), which is crucial in drug design due to its therapeutic activities across various conditions. The structure-activity relationships of these compounds suggest their potential as therapeutic agents (Lord et al., 2009).

Metal Complex Formation for Spectroscopic Applications

Studies on the synthesis of metal complexes with this compound (8-QCA) demonstrate its potential in forming bivalent metal complexes, which have applications in spectroscopic analysis and research (Noji, Kidani, & Koike, 1975).

Exploration in Carbonic Anhydrase Inhibition

Novel 8-substituted quinoline-2-carboxamides were synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme important in various physiological processes. This research suggests potential applications in designing inhibitors for therapeutic purposes (Thacker et al., 2019).

Potential in Cancer Treatment

Quinoline-8-carboxamides have been studied for their potential in treating cancer. For example, a study on the synthesis of nitrogenous heterocyclic compounds with this compound derivatives demonstrated antimicrobial and cytotoxic activities, indicating their potential as anticancer agents (Farhan & Saour, 2017).

Mécanisme D'action

Target of Action

Quinoline-8-carboxamide, also known as 8-Quinolinecarboxamide, primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .

Mode of Action

The compound interacts with its targets, leading to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . This interaction triggers apoptosis, a process of programmed cell death . Additionally, it exhibits inhibitory activity against Pim-1 kinase .

Biochemical Pathways

The compound’s interaction with its targets affects the apoptotic pathway . The down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 lead to the activation of apoptosis . This results in the death of cancer cells, thereby inhibiting their proliferation .

Pharmacokinetics

This suggests that the compound can be effectively absorbed and distributed in the body, metabolized, and then excreted, without affecting the central nervous system .

Result of Action

The compound’s action results in anti-proliferative activities against various cancer cell lines . Specifically, certain derivatives of quinoline-8-carboxamide have shown good anti-proliferative activities compared to the reference standard Doxorubicin . The cytotoxic effect is highly selective on normal human cells .

Propriétés

IUPAC Name |

quinoline-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQRQAOVNXWEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204243 | |

| Record name | 8-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55706-61-1 | |

| Record name | 8-Quinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

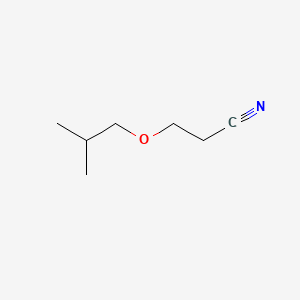

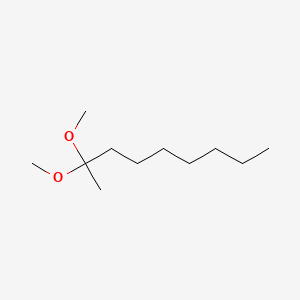

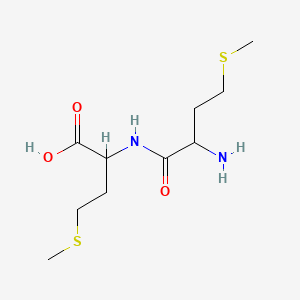

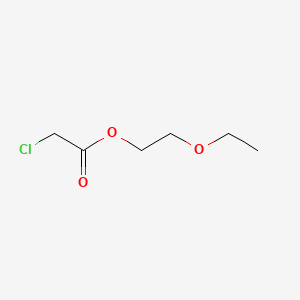

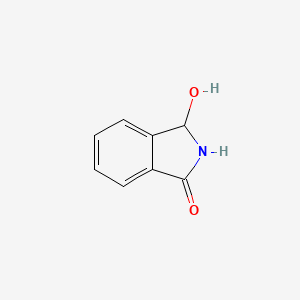

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dipotassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']manganate(2-)](/img/structure/B1604767.png)

![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)